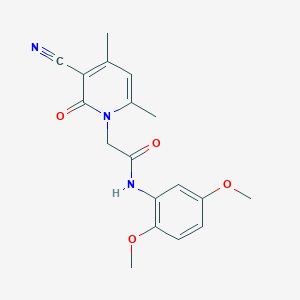

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a dihydropyridinone-based acetamide derivative. Its structure features a 3-cyano-substituted dihydropyridinone core linked via an acetamide bridge to a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-15-8-13(24-3)5-6-16(15)25-4/h5-8H,10H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJFRYBUMNDXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a derivative of dihydropyridine and has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data from various studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : 273.29 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 4,6-dimethyl-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : The compound has shown synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound is notable:

- Cell Line Studies : In vitro studies using human colon cancer cell lines (HCT 116) revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit tyrosine kinases involved in cancer progression .

Enzyme Inhibition

The compound exhibits inhibitory effects on key metabolic enzymes:

- AChE Inhibition : Similar derivatives have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

- DNA Gyrase and DHFR Inhibition : The compound has shown IC50 values for DNA gyrase and dihydrofolate reductase (DHFR) ranging between 12.27–31.64 μM and 0.52–2.67 μM respectively, indicating its role as a potent inhibitor in bacterial DNA replication .

Study on Antibacterial Properties

A study evaluated the antibacterial properties of several derivatives of the dihydropyridine scaffold. The results indicated that the tested compounds significantly inhibited biofilm formation in Staphylococcus species and exhibited low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile .

Anticancer Research

In a comparative study against known chemotherapeutics like doxorubicin, the compound demonstrated superior anticancer activity with an IC50 value of 4.363 μM in HCT116 cells . This positions it as a promising candidate for further development in cancer therapy.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Analogs

Several compounds in the evidence share the N-(substituted phenyl)acetamide motif but differ in the heterocyclic core. For example:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3 348 550A1, Example 29): Key Differences: Replaces the dihydropyridinone ring with a benzothiazole group. Synthesis: Prepared via microwave-assisted coupling (150°C, 7 min) with 31% yield. Properties: Melting point = 146–147°C; ¹H NMR (DMSO-d6) shows aromatic proton resonances at δ 8.26 (d, J = 24.7 Hz) and δ 6.82 (dd, J = 30.0, 9.1 Hz) . Activity: Benzothiazole derivatives often exhibit enhanced metabolic stability compared to dihydropyridinones due to sulfur’s electron-withdrawing effects .

Dihydropyrimidinone Derivatives

- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Journal of Applied Pharmaceutical Science): Key Differences: Features a dihydropyrimidinone ring instead of dihydropyridinone, with a thioether linkage. Properties: Higher melting point (230°C) due to stronger hydrogen bonding; ¹H NMR shows a broad singlet at δ 12.50 (NH) . Activity: The thioether group may enhance binding to cysteine-rich enzyme active sites, a feature absent in the target compound .

Substituted Dihydropyridinone Analogs

- 2-[3-(4-Bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide (CAS 1251694-84-4): Key Differences: Replaces the 3-cyano group with a 4-bromobenzenesulfonyl moiety.

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogs

Key Observations:

Electronic Effects: The 3-cyano group in the target compound likely increases electrophilicity at the pyridinone ring compared to sulfonyl or benzothiazole analogs, influencing reactivity in biological systems .

Hydrogen Bonding: Dihydropyridinones and dihydropyrimidinones exhibit distinct hydrogen-bonding patterns. For example, the NH group in dihydropyrimidinones (δ 12.50 ppm) participates in stronger intermolecular interactions than the acetamide NH in benzothiazole derivatives .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., for benzothiazole analogs) offers higher efficiency compared to traditional methods for dihydropyridinones .

Research Findings and Implications

- Limitations : The absence of direct pharmacological data for the target compound necessitates further studies to validate its bioactivity relative to established analogs.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via multi-step organic reactions. A typical route involves:

- Step 1 : Substitution reactions under alkaline conditions to introduce key substituents (e.g., methoxy groups).

- Step 2 : Reduction using agents like iron powder under acidic conditions to generate intermediates (e.g., aniline derivatives) .

- Step 3 : Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDC) to form the acetamide moiety .

Optimization Strategies : - Use continuous flow reactors for scalable synthesis.

- Employ Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., acetamide NH resonance at δ 8–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- Cell viability assays : Use MTT or resazurin assays to evaluate cytotoxicity in cancer/normal cell lines .

- Dose-response curves : Determine IC₅₀ values for potency analysis. Reference structurally similar pyridine derivatives (e.g., oxadiazole-containing analogs) for benchmarking .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore pharmacophore elements?

Methodological Answer:

- Modify substituents : Vary the dimethylpyridinone core (e.g., replace methyl with ethyl) or adjust methoxy groups on the phenyl ring.

- Evaluate analogs : Synthesize derivatives with altered acetamide linkers (e.g., replacing N-(2,5-dimethoxyphenyl) with N-(3,4-dimethoxyphenethyl)) and compare bioactivity .

- Computational docking : Use Schrödinger or AutoDock to predict binding affinities to target proteins (e.g., ATP-binding pockets) .

Advanced: How can computational modeling enhance synthesis and reactivity predictions?

Methodological Answer:

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states.

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvents. ICReDD’s integrated computational-experimental workflows are a benchmark for this approach .

Advanced: How to address contradictions in reported reaction yields or biological data?

Methodological Answer:

- Reproduce conditions : Ensure exact replication of solvent purity, temperature, and catalyst batch.

- Statistical analysis : Use ANOVA to identify outliers or variables causing discrepancies. For bioactivity conflicts, validate assay protocols (e.g., cell line authentication, control compound performance) .

Advanced: What reaction mechanisms govern the compound’s stability under oxidative or reductive conditions?

Methodological Answer:

- Oxidative pathways : The cyano group may undergo hydrolysis to carboxylic acids under strong acidic/oxidative conditions. Monitor via HPLC.

- Reductive pathways : Iron powder or NaBH₄ may reduce the dihydropyridinone ring, altering conjugation. Use cyclic voltammetry to study redox behavior .

Advanced: How can statistical DoE improve process optimization in large-scale synthesis?

Methodological Answer:

- Factor screening : Identify critical parameters (e.g., pH, reaction time) using Plackett-Burman design.

- Response surface methodology (RSM) : Optimize for maximum yield and purity using central composite design .

Advanced: What methodologies are used to study compound-target interactions?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized proteins.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Advanced: How does this compound compare to analogs in terms of bioactivity and reactivity?

Methodological Answer:

- Bioactivity : Compare IC₅₀ values against analogs (e.g., 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide shows enhanced kinase inhibition ).

- Reactivity : Substituent effects (e.g., electron-withdrawing groups on phenyl rings increase electrophilicity of the cyano group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.